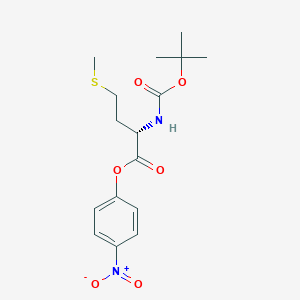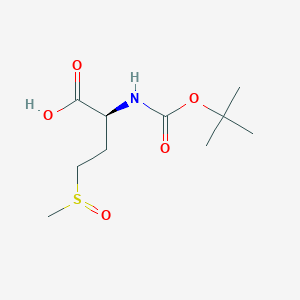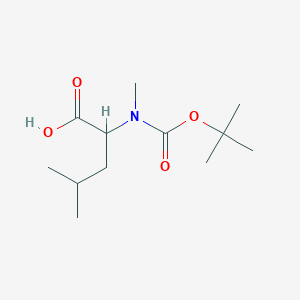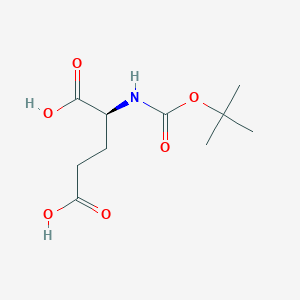
Boc-Glu-OH
Descripción general
Descripción
Boc-Glu-OH, also known as Boc-L-glutamic acid, is a type of amino acid used in peptide synthesis . It has a linear formula of (CH3)3COCONHCH(COOH)CH2CH2COOH .
Synthesis Analysis
Boc-Glu-OH is commonly used in peptide synthesis. It can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It is also used in solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular weight of Boc-Glu-OH is 247.25 . Its structure includes a tert-butoxycarbonyl (Boc) group, which is a protective group for amines .
Chemical Reactions Analysis
Boc-Glu-OH is suitable for Boc solid-phase peptide synthesis . The Boc group can be cleaved by mild acidolysis .
Physical And Chemical Properties Analysis
Boc-Glu-OH is a solid substance with an assay of ≥98.0% . It has an optical activity of [α]20/D −14.5±2°, c = 1% in methanol . The melting point is approximately 110 °C .
Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-Glu-OH: is primarily used in peptide synthesis , particularly in Boc solid-phase peptide synthesis . This technique involves the step-by-step construction of a peptide chain through the successive addition of amino acid residues. Boc-Glu-OH serves as a building block that can be selectively deprotected and coupled to the growing peptide chain without affecting other functional groups.
Pharmaceutical Research
In pharmaceutical research, Boc-Glu-OH is utilized for the synthesis of peptide-based drugs . It acts as a precursor for the generation of various peptide structures that mimic natural peptides or proteins, which can act as potential therapeutic agents or be used in drug discovery processes.
Medical Research
Boc-Glu-OH: plays a role in medical research by being part of the synthesis of high-affinity ligands for protein targets . For example, it has been used in the design and synthesis of macrocyclic peptide mimetics that target protein-protein interactions, which are crucial in cancer research and the development of anticancer therapeutics.
Chemical Synthesis
In chemical synthesis, Boc-Glu-OH is involved in reactions such as the esterification of amino acids to produce N-Boc amino acid esters . These esters are valuable intermediates in the synthesis of complex molecules and have applications in various chemical industries.
Laboratory Techniques
Boc-Glu-OH: is a reagent in laboratory techniques that require the protection of amino groups during synthesis processes . Its tert-butoxycarbonyl (Boc) group is a common protecting group that can be easily introduced and removed under mild acidic conditions, making it suitable for use in sensitive chemical reactions.
Mecanismo De Acción
Target of Action
Boc-Glu-OH, also known as Boc-L-glutamic acid, is primarily used in peptide synthesis . The primary targets of Boc-Glu-OH are the amino groups in peptide chains, where it serves as a protecting group .
Mode of Action
Boc-Glu-OH interacts with its targets by forming a protective layer around the amino groups in peptide chains . This protective layer prevents unwanted side reactions, such as polymerization and self-coupling, during peptide synthesis . The protection of amino groups is a fundamental step in organic synthesis .
Biochemical Pathways
The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . Boc-Glu-OH, being a derivative of glutamic acid, may potentially influence these pathways.
Pharmacokinetics
It is known that boc-glu-oh is used in peptide synthesis, suggesting that it is likely to be metabolized and eventually excreted after it has served its purpose . More research is needed to fully understand the pharmacokinetics of Boc-Glu-OH.
Result of Action
The primary result of Boc-Glu-OH’s action is the successful synthesis of peptides without unwanted side reactions . By protecting the amino groups in peptide chains, Boc-Glu-OH allows for the precise assembly of peptides, which is crucial in biological research and drug development .
Action Environment
The efficacy and stability of Boc-Glu-OH can be influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of Boc-Glu-OH in protecting amino groups . Moreover, the presence of other chemicals in the reaction environment can also impact the action of Boc-Glu-OH .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUACKQXJNHFQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369224 | |
| Record name | Boc-Glu-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu-OH | |
CAS RN |
2419-94-5 | |
| Record name | Boc-Glu-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





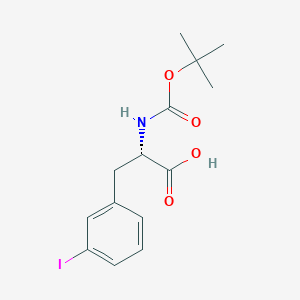
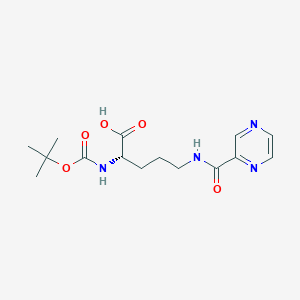
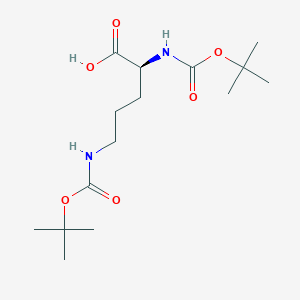



![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)
